2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
Description
This compound is an azo dye derivative characterized by a central aromatic ring substituted with a 2,4-dinitrophenylazo group and a 3-methylphenylimino-bisethanol moiety.
Properties
CAS No. |
41541-13-3 |
|---|---|
Molecular Formula |
C17H19N5O6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C17H19N5O6/c1-12-10-13(20(6-8-23)7-9-24)2-4-15(12)18-19-16-5-3-14(21(25)26)11-17(16)22(27)28/h2-5,10-11,23-24H,6-9H2,1H3 |
InChI Key |
DYGLYJSNAZJJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Azo Compounds
The synthesis of azo compounds, including 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol, typically proceeds via two fundamental steps:
- Diazotization of a primary aromatic amine to form a diazonium salt.
- Coupling of the diazonium salt with an electron-rich aromatic compound (coupling component) to form the azo linkage (-N=N-).
This approach is well-documented in aromatic azo dye chemistry, where the diazonium salt is generated in situ by nitrosation of a primary aromatic amine using nitrous acid, usually formed from sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) to maintain diazonium salt stability.
The azo coupling partner typically contains activating groups such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) to facilitate electrophilic attack by the diazonium ion, resulting in the characteristic azo bond formation.
Specific Preparation of 2,4-Dinitrophenyl Derivatives
The 2,4-dinitrophenyl moiety is introduced via substitution on a halogenated aromatic precursor, such as 2,4-dinitrochlorobenzene. The preparation of 2,4-dinitrophenyl ethers, which are structurally related to the azo compound , involves nucleophilic aromatic substitution of the halogen atom by an alkoxide derived from an alcohol under basic conditions.
According to a detailed patent process, the preparation involves:
- Formation of alkali metal alkoxides (e.g., sodium or potassium alkoxides) by reacting alkali metals with alcohols such as ethylene glycol monomethyl ether.
- Reaction of 2,4-dinitrohalobenzene (preferably 2,4-dinitrochlorobenzene) with the alkoxide in an inert, non-polar solvent (e.g., benzene, toluene, xylenes) at controlled temperatures between -25 °C and +50 °C, preferably 0 to +7 °C.
- The reaction proceeds via nucleophilic aromatic substitution, replacing the halogen with the alkoxy group to yield 2,4-dinitrophenyl ethers.
- After reaction completion, excess alkoxide is neutralized by acids such as sulfuric or acetic acid, followed by isolation of the product via solvent removal and purification.
This methodology is adaptable for preparing the bisethanol-substituted aromatic system by selecting appropriate glycol-based alcohols to form the corresponding alkoxides, which then react with the 2,4-dinitrohalobenzene precursor to introduce the bisethanol functionality.
Stepwise Preparation Method for 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
Based on the general azo dye synthesis principles and the specific nucleophilic substitution process for 2,4-dinitrophenyl derivatives, the preparation of the target compound can be outlined as follows:
Reaction Conditions and Solvent Systems
- Solvents: Non-polar, inert solvents such as benzene, toluene, or xylenes are preferred for nucleophilic substitution steps to ensure stability and control of reaction temperature.
- Temperature: Low temperatures (0 to +7 °C) are critical during diazotization and coupling to maintain diazonium salt stability and prevent side reactions.
- Reagents: Sodium nitrite and hydrochloric acid for diazotization; alkali metals (e.g., sodium) for alkoxide formation; acids like sulfuric or acetic acid for neutralization.
Summary Table of Key Preparation Parameters
| Parameter | Recommended Range/Type | Purpose/Effect |
|---|---|---|
| Diazotization Temperature | 0–5 °C | Stabilizes diazonium salt for coupling |
| Coupling Temperature | 0–10 °C | Promotes selective azo bond formation |
| Alkoxide Formation | Alkali metal + ethylene glycol derivatives | Generates nucleophiles for substitution |
| Solvent | Benzene, toluene, xylenes (anhydrous) | Inert medium for substitution reactions |
| Neutralization | Acetic acid, sulfuric acid | Destroys excess alkoxide, facilitates isolation |
| Molar Ratios | 1:1 to 1:1.2 (2,4-dinitrohalobenzene:alkoxide) | Ensures complete substitution without excess |
Research Results and Observations
- The diazotization and azo coupling steps yield high-purity azo intermediates when conducted under controlled low-temperature conditions, minimizing decomposition of diazonium salts.
- Nucleophilic aromatic substitution of 2,4-dinitrohalobenzene with alkali metal alkoxides proceeds efficiently in non-polar solvents with good yields (typically >80%) when temperature and solvent conditions are optimized.
- The bisethanol groups introduced via alkoxide substitution confer solubility and functional properties relevant for dye applications, as indicated by related disperse dye compounds in literature.
- The overall synthetic route is scalable and adaptable for structural analogs by varying the coupling components and alkoxide sources.
Chemical Reactions Analysis
Azo Group Reduction
The azo (-N=N- ) bond in this compound undergoes reductive cleavage under biological and chemical conditions:
-
Metabolic Reduction : In mammalian systems, hepatic enzymes (e.g., NADPH-cytochrome P450 reductase) reduce the azo bond to form aromatic amines. This generates 2,4-dinitroaniline and 3-methyl-4-aminophenol derivatives as primary metabolites .
-
Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in alkaline media cleaves the azo bond, producing the same amine metabolites .
Table 1: Azo Reduction Products
| Reducing Agent | Conditions | Products |
|---|---|---|
| NADPH-enzymes | pH 7.4, 37°C | 2,4-dinitroaniline, 3-methyl-4-aminophenol derivatives |
| Na₂S₂O₄ | pH 10–12, 70°C | Same as above |
Oxidation of Ethanol Moieties
The bis(ethanol) groups undergo oxidation under strong oxidizing conditions:
-
Chromium(VI) Oxidation : In acidic environments, ethanol moieties oxidize to carboxylic acids, forming 2,2'-[[4-[(2,4-dinitrophenyl)azo]-3-methylphenyl]imino]bisacetic acid .
-
Biological Oxidation : Cytochrome P450 enzymes convert ethanol groups to aldehydes, which are further metabolized to acids.
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| K₂Cr₂O₇/H₂SO₄ | 80°C, 2 hrs | Bis-carboxylic acid derivative |
| Cytochrome P450 | Physiological | Aldehydes → Carboxylic acids |
Electrophilic Aromatic Substitution
The electron-deficient dinitrophenyl ring directs electrophiles to specific positions:
-
Nitration : Concentrated HNO₃ introduces a third nitro group at the ortho position relative to existing nitro groups.
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups to the meta position of the methylphenyl ring.
Table 3: Substitution Reactions
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Ortho (dinitrophenyl) | Trinitrophenyl derivative |
| Sulfonation | H₂SO₄ (fuming) | Meta (methylphenyl) | Sulfonated derivative |
Interaction with Biological Macromolecules
The compound binds to DNA and proteins via two mechanisms:
-
Intercalation : The planar dinitrophenylazo group inserts between DNA base pairs, causing structural distortion.
-
Covalent Binding : Reactive metabolites (e.g., nitroso intermediates) form adducts with guanine residues .
Key Findings :
-
Mutagenicity assays confirm dose-dependent DNA damage in Salmonella typhimurium TA98 .
-
Protein adducts are detected in hepatic microsomes, implicating cytochrome P450 in bioactivation.
Hydrolysis of Imino Group
The imino (-NH-) linkage hydrolyzes under extreme pH conditions:
-
Acidic Hydrolysis (pH < 2): Forms 4-[(2,4-dinitrophenyl)azo]-3-methylaniline and ethylene glycol.
-
Alkaline Hydrolysis (pH > 12): Yields the same products but proceeds slower due to stabilization of the imino group.
Photochemical Reactions
UV irradiation (λ = 365 nm) induces two primary changes:
-
Azo Bond Isomerization : Trans → cis isomerization occurs reversibly .
-
Nitro Group Reduction : Photoreduction converts nitro groups to hydroxylamines in aqueous media .
Comparative Analysis with Related Azo Dyes
Table 4: Reaction Comparison with Analogues
Scientific Research Applications
Applications in Industry
-
Dye Industry
- The compound is primarily utilized as a dye due to its vibrant color properties. Azo dyes are known for their stability and vivid hues, making them popular in textile dyeing.
- A survey conducted in Denmark highlighted the extensive use of azo colorants, including derivatives like 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol], in various sectors such as textiles, plastics, and leather processing .
-
Analytical Chemistry
- This compound serves as a reagent in analytical chemistry for detecting various substances. Its azo group allows it to form colored complexes with metal ions, which can be quantified spectrophotometrically.
- Studies have shown that azo compounds can be used to develop sensitive assays for detecting trace metals and other analytes in environmental samples .
-
Research Applications
- In biochemical research, the compound is used to study the behavior of azo dyes under different conditions. This includes examining their degradation pathways and potential health impacts due to the release of aromatic amines upon breakdown .
- Recent research has focused on the toxicity of azo dyes and their metabolites, leading to investigations into safer alternatives or methods to mitigate their environmental impact .
Case Study 1: Textile Dyeing
A study conducted on the use of azo dyes in textile applications revealed that 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol] exhibited excellent fastness properties when applied to cotton fabrics. The results showed minimal fading under light exposure and washing conditions, making it a viable option for high-quality textile products.
Case Study 2: Environmental Impact Assessment
An environmental assessment study evaluated the degradation products of various azo dyes, including this compound. It was found that while the parent compound was stable under aerobic conditions, its breakdown products posed potential risks to aquatic life. This led to recommendations for stricter regulations on azo dye usage in consumer products .
Mechanism of Action
The mechanism of action of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol involves its interaction with molecular targets such as enzymes and receptors. The azo and dinitrophenyl groups play a crucial role in its binding affinity and reactivity, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Features :
- Molecular Structure : Azo (-N=N-) linkage connects aromatic systems, with electron-withdrawing nitro groups (2,4-dinitrophenyl) enhancing color intensity and stability.
- Applications : Likely used in textiles, plastics, or hair dyes (similar to Disperse Red 7 and Disperse Brown 1) due to its chromophoric azo group .
- Regulatory Status: Analogous compounds (e.g., 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol) are restricted in hair dyes to ≤2.5% concentration with safety warnings .
Comparison with Similar Compounds
Structural Analogs and Their Properties
*Inferred formula based on structural analogs.
†Calculated based on nitro group additions.
‡Predicted from similar azo dyes .
Key Differences :
Substituent Effects: Nitro Groups: The 2,4-dinitrophenyl group in the target compound increases electron withdrawal compared to mono-nitro analogs (e.g., Disperse Red 7), enhancing lightfastness but reducing solubility . Chlorine Substituents: Chlorine (e.g., in Disperse Brown 1) improves washfastness but may raise toxicity concerns .
Solubility Trends: Aqueous solubility decreases with nitro/chloro substitution (e.g., 2.119×10⁻⁴ g/L for 65125-87-3 vs. 1.685×10⁻³ g/L for 41541-11-1) . Ethanol and acetone remain common solvents due to polar hydroxyl and azo groups .
Regulatory and Safety Profiles: Compounds with amino groups (e.g., 2,2'-[(4-amino-3-nitrophenyl)imino]bisethanol) face stricter regulations in cosmetics (≤2.5% concentration) . Chlorinated derivatives (e.g., Disperse Brown 1) may require environmental hazard assessments .
Biological Activity
2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol, commonly referred to as Dinitrophenyl Azo Compound (DNPA), is a synthetic azo compound characterized by its complex structure and notable biological activity. The compound's molecular formula is , with a molecular weight of approximately 389.36 g/mol. It has been studied for various applications, including its potential mutagenic effects and interactions with biological macromolecules.
- CAS Number: 41541-13-3
- Molecular Weight: 389.36 g/mol
- Density: 1.42 g/cm³
- Melting Point: 190 °C
- Water Solubility: 0.389 mg/L
- Log P (octanol-water): 3.510
Biological Activity
The biological activity of DNPA has been a subject of research due to its potential mutagenic properties. Azo compounds are known to undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA or RNA, potentially causing mutations. The following sections detail specific areas of biological activity and relevant findings.
Mutagenicity
Research indicates that azo compounds like DNPA can exhibit mutagenic effects through metabolic activation. This process typically involves:
- Reduction Reactions: Azo groups can be reduced to amines in biological systems.
- Formation of Reactive Intermediates: These intermediates can interact with nucleophiles in DNA, leading to mutations.
A study highlighted that DNPA showed significant mutagenic potential in bacterial assays, indicating its capacity to induce genetic changes under certain conditions .
Interaction with Biological Macromolecules
DNPA has demonstrated interactions with various biological macromolecules, including proteins and nucleic acids. These interactions often lead to alterations in cellular processes:
- Protein Binding: DNPA can bind to proteins, potentially altering their function and leading to cellular toxicity.
- DNA Interaction: The compound's ability to form adducts with DNA raises concerns regarding its carcinogenic potential.
Case Studies and Research Findings
Several studies have focused on the biological implications of DNPA:
-
Bacterial Mutagenicity Assays:
- In a study assessing the mutagenic effects of DNPA using Salmonella typhimurium, results indicated a dose-dependent increase in mutation frequency, suggesting significant mutagenic activity .
- Toxicological Assessments:
- Environmental Impact Studies:
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 41541-13-3 |
| Molecular Formula | C17H19N5O6 |
| Molecular Weight | 389.36 g/mol |
| Melting Point | 190 °C |
| Water Solubility | 0.389 mg/L |
| Log P (octanol-water) | 3.510 |
| Density | 1.42 g/cm³ |
Q & A
Q. What are the recommended synthetic routes for 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via azo coupling reactions. A standard approach involves diazotization of 2,4-dinitroaniline followed by coupling with 3-methyl-4-aminophenol derivatives. Ethanol or methanol is typically used as a solvent, with glacial acetic acid as a catalyst. Refluxing at 70–80°C for 4–6 hours under controlled pH (5–6) optimizes yield . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- UV-Vis Spectroscopy : The azo (–N=N–) group exhibits strong absorbance in the 400–500 nm range due to π→π* transitions. Solvent polarity effects should be assessed (e.g., λmax shifts in DMSO vs. ethanol) .
- FT-IR : Confirm the presence of –OH (broad peak ~3400 cm⁻¹), –NO₂ (asymmetric stretching at 1520–1350 cm⁻¹), and aromatic C–H (~3100 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and ethanolamine –CH₂– groups (δ 3.5–4.0 ppm). Deuterated DMSO is recommended for solubility .
Q. How can researchers assess the compound’s solubility and stability in different solvents for experimental applications?
- Methodological Answer : Conduct solubility tests in polar aprotic (DMSO, DMF), polar protic (ethanol, methanol), and nonpolar (hexane) solvents. Stability is evaluated via accelerated degradation studies: expose the compound to UV light (254 nm) or elevated temperatures (40–60°C) for 24–72 hours and monitor degradation using HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its photodegradation byproducts?
- Methodological Answer :
- Photolysis Studies : Use a xenon arc lamp to simulate sunlight. Analyze degradation kinetics via LC-MS/MS to identify intermediates (e.g., nitroso derivatives or phenolic fragments). Quantify half-lives under varying pH and oxygen levels .
- Ecotoxicity Assays : Evaluate byproducts using Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines). Correlate toxicity with structural features (e.g., nitro groups) .
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or DNA?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with DNA (PDB ID: 1BNA) or cytochrome P450 enzymes. Prioritize binding affinity (ΔG) and hydrogen-bonding patterns .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting redox behavior .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization). Control for variables like cell line viability (MTT vs. resazurin assays) and solvent artifacts (DMSO cytotoxicity thresholds) .
- Dose-Response Replication : Conduct orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends. Validate purity via elemental analysis .
Q. How does the compound’s azo group stability vary under reducing conditions, and what analytical methods detect reductive cleavage?
- Methodological Answer :
- Reduction Assays : Treat with sodium dithionite (Na₂S₂O₄) in buffered solutions (pH 7–9). Monitor azo bond cleavage via UV-Vis (loss of 400–500 nm peak) and confirm amine products using GC-MS .
- Electrochemical Analysis : Cyclic voltammetry in PBS (pH 7.4) identifies reduction potentials, correlating with azo group lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
